Miproxifene
Overview
Description
Miproxifene, also known by its developmental code name DP-TAT-59, is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group. It is a derivative of afimoxifene (4-hydroxytamoxifen) with an additional 4-isopropyl group in the β-phenyl ring . This compound was developed for its potential use in breast cancer treatment due to its ability to inhibit breast cancer cell growth more effectively than tamoxifen .
Preparation Methods
Miproxifene is synthesized through a series of chemical reactions involving the modification of afimoxifeneThe reaction conditions include the use of specific reagents and catalysts to facilitate the desired chemical transformations . Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Miproxifene undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Miproxifene serves as a model compound for studying the behavior of selective estrogen receptor modulators.
Biology: It is used in research to understand the interactions between estrogen receptors and ligands.
Medicine: this compound has shown promise in the treatment of hormone-dependent breast cancer.
Mechanism of Action
Miproxifene exerts its effects by binding to estrogen receptors, thereby modulating their activity. It acts as an antagonist in breast tissue, inhibiting the proliferation of estrogen receptor-positive breast cancer cells. The molecular targets of this compound include estrogen receptors, and its mechanism involves blocking the estrogen-mediated signaling pathways that promote cancer cell growth .
Comparison with Similar Compounds
Miproxifene is similar to other selective estrogen receptor modulators such as tamoxifen and afimoxifene. it is unique due to the presence of an additional 4-isopropyl group in the β-phenyl ring, which enhances its potency. Compared to tamoxifen, this compound is 3- to 10-fold more potent in inhibiting breast cancer cell growth . Similar compounds include:
Tamoxifen: A widely used SERM for breast cancer treatment.
Afimoxifene: A derivative of tamoxifen with similar properties.
Raloxifene: Another SERM used for the prevention of osteoporosis and breast cancer.
This compound’s enhanced potency and unique structural features make it a valuable compound for further research and development in cancer therapy .
Properties
IUPAC Name |
4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(4-propan-2-ylphenyl)but-1-enyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO2/c1-6-28(23-9-7-22(8-10-23)21(2)3)29(24-11-15-26(31)16-12-24)25-13-17-27(18-14-25)32-20-19-30(4)5/h7-18,21,31H,6,19-20H2,1-5H3/b29-28- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVPWVFWOOMXEZ-ZIADKAODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=C(C=C3)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318241 | |
Record name | Miproxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129612-87-9 | |
Record name | Miproxifene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129612-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Miproxifene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129612879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Miproxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MIPROXIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGJ4Z7930W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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